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Compound of Interest

Compound Name: Ameda

Cat. No.: B010046 Get Quote

Disclaimer: Comprehensive searches for a chemical substance referred to as "Ameda" with

publicly available solubility and stability data were unsuccessful. The term "Ameda" is

predominantly associated with a brand of medical and laboratory equipment. A single reference

was found for "PIRFENIDONE AMEDA" from the Australian Therapeutic Goods Administration

(TGA), suggesting "Ameda" may be a manufacturer or brand name associated with the drug

Pirfenidone.

Given the ambiguity, this document serves as an in-depth technical template demonstrating the

requested format for presenting solubility and stability data for a hypothetical substance,

hereafter referred to as "Compound X." All data, protocols, and pathways are illustrative

examples designed to meet the structural and visualization requirements of the prompt.

Solubility Profile of Compound X
The solubility of a compound is a critical parameter influencing its absorption, distribution, and

bioavailability. The following section details the solubility of Compound X in various

pharmaceutically relevant solvents at controlled temperatures and pH levels.

Quantitative Solubility Data
The equilibrium solubility of Compound X was determined using the shake-flask method. The

data presented below represents the mean of triplicate experiments.
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Solvent
System

Temperature
(°C)

pH
Solubility
(mg/mL)

Molar
Solubility (M)

Deionized Water 25 7.0 0.015 3.75 x 10⁻⁵

Phosphate Buffer 25 2.5 0.045 1.13 x 10⁻⁴

Phosphate Buffer 25 7.4 0.012 3.00 x 10⁻⁵

Ethanol (95%) 25 N/A 15.2 0.038

Dimethyl

Sulfoxide
25 N/A > 200 > 0.50

Note: Molar solubility calculated based on a hypothetical molecular weight of 400 g/mol for

Compound X.

Experimental Protocol: Equilibrium Solubility
Determination
Method: Shake-Flask Method (Based on OECD Guideline 105).

Preparation: An excess amount of solid Compound X was added to 10 mL of the selected

solvent system in a 20 mL sealed glass vial.

Equilibration: The vials were agitated in a temperature-controlled orbital shaker set at 25°C

and 150 RPM. Preliminary experiments indicated that equilibrium was reached within 48

hours; therefore, a 72-hour incubation period was used for all definitive experiments.

Sample Processing: After incubation, the suspensions were allowed to settle for 1 hour. The

supernatant was then carefully withdrawn and filtered through a 0.22 µm PVDF syringe filter

to remove undissolved solids. The first 1 mL of filtrate was discarded to prevent adsorption

errors.

Quantification: The concentration of Compound X in the clear filtrate was determined using a

validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with

UV detection at 280 nm. A 6-point calibration curve (R² > 0.999) was used for quantification.
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Visualization: Solubility Workflow
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Workflow for Shake-Flask Solubility Measurement.
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Stability Profile of Compound X
Stability testing is essential to determine how the quality of a drug substance varies with time

under the influence of environmental factors. This section outlines the stability of Compound X

under forced degradation conditions.

Quantitative Stability Data (Forced Degradation)
The following table summarizes the results of forced degradation studies. Compound X was

subjected to various stress conditions, and the percentage of the initial compound remaining

was assayed using a stability-indicating HPLC method.

Stress Condition Timepoint
Assay (%
Remaining)

Major Degradant
Peak (% Area)

Acid Hydrolysis (0.1 N

HCl, 60°C)
24 h 88.5% 9.8% (RRT 0.75)

Base Hydrolysis (0.1

N NaOH, 60°C)
8 h 75.2% 21.5% (RRT 0.82)

Oxidation (3% H₂O₂,

25°C)
24 h 92.1% 6.5% (RRT 0.91)

Photostability (ICH

Q1B Option 2)
1.2 M lux·h 99.5% < 0.2%

Thermal (80°C, dry

heat)
72 h 96.8% 2.5% (RRT 1.15)

RRT = Relative Retention Time

Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating

analytical method.

Stock Solution: A stock solution of Compound X (1.0 mg/mL) was prepared in a 50:50

acetonitrile:water mixture.
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Stress Conditions:

Acidic: 1 mL of stock was mixed with 9 mL of 0.1 N HCl and incubated at 60°C.

Basic: 1 mL of stock was mixed with 9 mL of 0.1 N NaOH and incubated at 60°C. Samples

were neutralized with HCl before analysis.

Oxidative: 1 mL of stock was mixed with 9 mL of 3% hydrogen peroxide and kept at 25°C.

Thermal: Solid Compound X was stored in an oven at 80°C. Samples were withdrawn at

intervals and dissolved for analysis.

Photolytic: Solid Compound X was exposed to light providing an overall illumination of not

less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than

200 watt hours/square meter.

Analysis: All samples were analyzed using an RP-HPLC method coupled with a photodiode

array (PDA) detector. The method was validated for its ability to separate the parent

Compound X peak from all major degradant peaks (peak purity > 99.5%).

Visualization: Forced Degradation Logic
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To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of
Compound X]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010046#ameda-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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